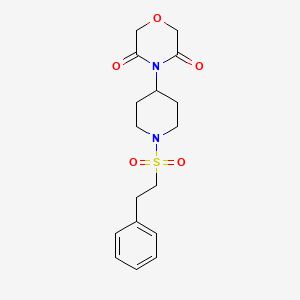

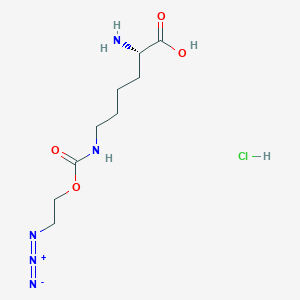

![molecular formula C8H7ClN2 B2730940 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 201537-87-3](/img/structure/B2730940.png)

3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound that belongs to the class of organic chemistry . It is also known as "3-Picolyl chloride hydrochloride" .

Synthesis Analysis

The synthesis of “this compound” involves several steps :

Molecular Structure Analysis

The molecular formula of “this compound” is C6H6ClN . The molecular weight is 164.03 g/mol . The exact mass is 162.995555 g/mol .

Physical And Chemical Properties Analysis

“this compound” is a yellow powder or yellow-tan solid with an irritating odor . It is hygroscopic and water-soluble . The melting point is 137-143 °C (lit.) .

Scientific Research Applications

Synthesis and Reactivity

3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine and its derivatives are involved in various synthesis and reactivity studies. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have been prepared through modifications of Madelung- and Fischer-syntheses of indoles. These derivatives show reactivity with various electrophiles and undergo transformations such as nitration, bromination, and iodination, predominantly at the 3-position (Herbert & Wibberley, 1969). Additionally, they can react with Mannich bases and aldehydes to form distinct derivatives.

Building Blocks for Heterocyclic Compounds

Compounds like 6-chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine are versatile building blocks for synthesizing substituted 7-azaindole derivatives. These derivatives are obtained through nucleophilic displacement reactions (Figueroa‐Pérez et al., 2006).

Structural and Reactivity Analysis

Derivatives like 4-chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one have been synthesized and characterized through various techniques, including X-ray diffraction and NMR. These studies provide insights into the molecule's structure, stability, and reactivity, including its potential for non-linear optics applications (Murthy et al., 2017).

Catalysis in Organic Synthesis

Half-sandwich complexes involving derivatives of (2-chloromethyl)pyridine have been synthesized and studied for their role in catalyzing the transfer hydrogenation of ketones and the oxidation of alcohols. These studies contribute to the development of novel catalysts in organic synthesis (Prakash et al., 2012).

Antibacterial Activity

Some synthesized compounds based on 1H-pyrrolo[2,3-b]pyridine have been screened for antibacterial properties, indicating potential applications in developing new antibacterial agents (Abdel-Mohsen & Geies, 2008).

Safety and Hazards

Exposure to “3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine” can cause irritation of the skin, eyes, mucous membranes, and upper respiratory tract . It is harmful if swallowed, inhaled, or absorbed through the skin . When heated to decomposition, it emits toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas .

properties

IUPAC Name |

3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c9-4-6-5-11-8-7(6)2-1-3-10-8/h1-3,5H,4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFYZWYAOVLGLEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=C2CCl)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

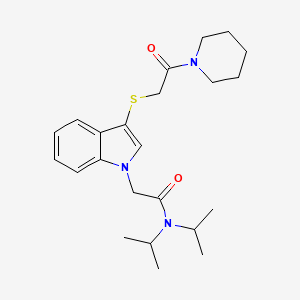

![6-Cyclopropyl-2-[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2730861.png)

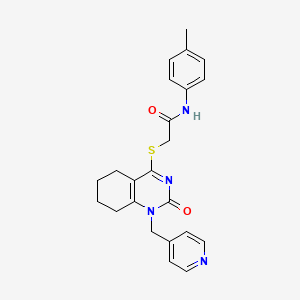

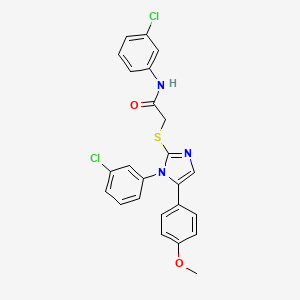

![(11Z)-11-[(3-methoxyphenyl)imino]-N-phenyl-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2730862.png)

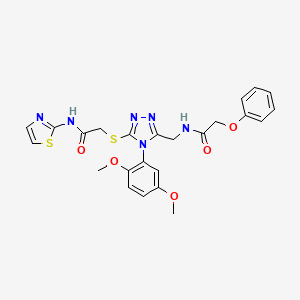

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2730863.png)

![(3-Chlorophenyl)(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2730866.png)

![N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2,3-dimethoxy-N-phenylbenzamide](/img/structure/B2730867.png)

![N-(4-cyanooxan-4-yl)-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetamide](/img/structure/B2730869.png)

![1-((4-Ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2730871.png)

![7-((2,5-dimethylbenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2730878.png)